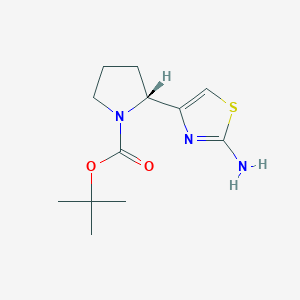

tert-butyl (2R)-2-(2-amino-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl (2R)-2-(2-amino-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate, also known as TBAT, is an organic compound that is widely used in scientific research as a building block for synthesizing other compounds. It has a wide range of applications in the fields of biology, pharmacology, and chemistry. TBAT is a versatile compound that can be used to synthesize many other compounds with specific properties.

Aplicaciones Científicas De Investigación

Catalysis and Organic Synthesis

Compounds featuring tert-butyl, pyrrolidine, and thiazole moieties are often used as intermediates or catalysts in organic synthesis. Their unique structural features make them suitable for facilitating various chemical reactions, including stereoselective syntheses and kinetic resolutions. For example, the use of chiral sulfinamides, which are related to the tert-butyl and pyrrolidine structural elements, has been extensively explored for the asymmetric synthesis of N-heterocycles, showcasing the importance of these moieties in medicinal chemistry and drug synthesis (Philip et al., 2020).

Biological Activities

Structural analogs of the compound have demonstrated a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. These activities stem from the compound's ability to interact with biological molecules, altering their function or inhibiting their activity. The pyrrolidine and thiazole rings, in particular, are known for their presence in biologically active compounds, suggesting potential therapeutic applications for "tert-butyl (2R)-2-(2-amino-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate" (Rosales-Hernández et al., 2022).

Optoelectronic Materials

Compounds containing heteroatoms like nitrogen and sulfur, as found in the thiazole and pyrrolidine parts of the molecule, have been explored for their applications in optoelectronic materials. Their incorporation into π-extended conjugated systems can significantly enhance the photophysical properties of these materials, making them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices. This application area highlights the potential of such compounds in the development of advanced materials with specific optical and electronic functions (Lipunova et al., 2018).

Chemical Sensors

The structural features of "tert-butyl (2R)-2-(2-amino-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate" suggest potential applications in the design of chemical sensors. Compounds with similar structural motifs have been employed as recognition units in the development of sensors capable of detecting various chemical species. The inherent chemical reactivity and the ability to form specific interactions with target molecules make such compounds valuable in the creation of sensitive and selective sensing devices (Jindal & Kaur, 2021).

Propiedades

IUPAC Name |

tert-butyl (2R)-2-(2-amino-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2S/c1-12(2,3)17-11(16)15-6-4-5-9(15)8-7-18-10(13)14-8/h7,9H,4-6H2,1-3H3,(H2,13,14)/t9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FENBXFSBJDNUKQ-SECBINFHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=CSC(=N2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1C2=CSC(=N2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-Butyl 2-(2-aminothiazol-4-yl)pyrrolidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.